8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride

CAS No.: 1160257-08-8

Cat. No.: VC2994341

Molecular Formula: C17H10Cl3NO

Molecular Weight: 350.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160257-08-8 |

|---|---|

| Molecular Formula | C17H10Cl3NO |

| Molecular Weight | 350.6 g/mol |

| IUPAC Name | 8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C17H10Cl3NO/c1-9-14(17(20)22)12-6-3-7-13(19)16(12)21-15(9)10-4-2-5-11(18)8-10/h2-8H,1H3 |

| Standard InChI Key | HFAFKCPHTRKQMH-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)Cl |

| Canonical SMILES | CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)Cl |

Introduction

Chemical Identity and Physical Properties

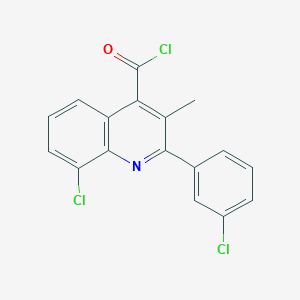

8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is identified by the CAS number 1160257-08-8. It possesses a molecular formula of C17H10Cl3NO with a molecular weight of 350.6 g/mol. The compound features a quinoline core with specific substitutions: chlorine at position 8, a 3-chlorophenyl group at position 2, a methyl group at position 3, and a carbonyl chloride functional group at position 4 .

| Property | Value |

|---|---|

| CAS Number | 1160257-08-8 |

| Molecular Formula | C17H10Cl3NO |

| Molecular Weight | 350.6 g/mol |

| IUPAC Name | 8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride |

| Physical Appearance | Yellow to brownish solid |

| Solubility | Soluble in organic solvents (dichloromethane, acetone); limited solubility in water |

Structural Characterization

The structure of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride can be represented by several identifiers that facilitate its recognition in chemical databases and literature.

Chemical Identifiers

The compound can be identified using the following standard chemical notations:

Structural Features

The compound's structure includes several key elements that define its chemical behavior:

-

A quinoline core (bicyclic heterocycle with a benzene ring fused to a pyridine ring)

-

Chlorine substitution at position 8 of the quinoline core

-

A 3-chlorophenyl group attached at position 2

-

A methyl group at position 3

-

A carbonyl chloride (acyl chloride) functional group at position 4

These structural features, particularly the carbonyl chloride group, contribute significantly to the compound's reactivity and its utility as a synthetic intermediate .

Synthesis Methods

The synthesis of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride typically involves multiple steps, with the quinoline core formation being the crucial foundation.

General Synthetic Routes

The synthesis of quinoline derivatives often employs established methodologies such as the Skraup synthesis or related approaches to form the quinoline core. The general synthetic pathway may include:

-

Formation of the quinoline core structure through condensation reactions

-

Introduction of the 3-chlorophenyl group at position 2, typically through cross-coupling reactions

-

Methylation at position 3

-

Chlorination at position 8

-

Conversion of a carboxylic acid precursor to the carbonyl chloride using chlorinating agents

Specific Reaction Conditions

The final conversion step from the carboxylic acid to the carbonyl chloride typically involves the use of thionyl chloride (SOCl2) or similar reagents under reflux conditions. This reaction proceeds via nucleophilic acyl substitution, where the chloride ion replaces the hydroxyl group of the carboxylic acid.

| Synthetic Step | Reagents/Conditions |

|---|---|

| Quinoline Core Formation | Skraup synthesis (aniline + glycerol + H2SO4 + oxidizing agent) |

| 3-Chlorophenyl Introduction | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling with 3-chlorophenylboronic acid) |

| Chlorination at Position 8 | Electrophilic aromatic substitution using chlorinating agents (e.g., N-chlorosuccinimide) |

| Carbonyl Chloride Formation | Thionyl chloride (SOCl2) under reflux conditions |

Chemical Reactivity

As an acyl chloride, 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride exhibits significant reactivity, particularly toward nucleophiles.

Nucleophilic Substitution Reactions

The carbonyl chloride functional group readily undergoes nucleophilic substitution reactions with various nucleophiles :

-

Reaction with amines to form amides

-

Reaction with alcohols to form esters

-

Reaction with thiols to form thioesters

-

Hydrolysis with water to form carboxylic acids

These reactions typically proceed through a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Electrophilic Aromatic Substitution

The quinoline core can undergo further electrophilic aromatic substitution reactions, though these are influenced by the existing substituents, which affect the electronic distribution within the aromatic system.

Stability Considerations

Due to the reactive nature of the carbonyl chloride group, the compound is susceptible to hydrolysis in the presence of moisture, converting to the corresponding carboxylic acid. This reactivity necessitates careful handling and storage under anhydrous conditions to maintain its integrity .

Biological Activity

While specific biological activity data for 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is limited, quinoline derivatives as a class are known for their diverse biological properties.

Research Applications

The primary value of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride lies in its utility as a synthetic intermediate in organic chemistry and pharmaceutical research.

Synthetic Utility

The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery efforts. Its reactive carbonyl chloride group facilitates diverse chemical transformations, enabling the creation of compound libraries for biological screening.

Structure-Activity Relationship Studies

By modifying the carbonyl chloride group through various reactions, researchers can generate diverse derivatives to study structure-activity relationships. This approach helps identify structural features that enhance specific biological activities, guiding the development of more effective compounds for potential therapeutic applications.

Comparative Analysis with Similar Compounds

Several structurally related quinoline derivatives demonstrate both similarities and key differences with 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride.

Structural Analogs

Two notable structural analogs include:

-

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-53-5)

-

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS: 1160257-00-0)

Structural Variations and Their Impact

These structural variations, particularly the substitution patterns on the phenyl ring, can significantly affect:

-

Electronic distribution within the molecule

-

Lipophilicity and water solubility

-

Steric properties affecting binding to potential biological targets

-

Reactivity of the carbonyl chloride group

-

Metabolic stability

Such differences highlight the importance of precise structural control in the development of quinoline derivatives for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume